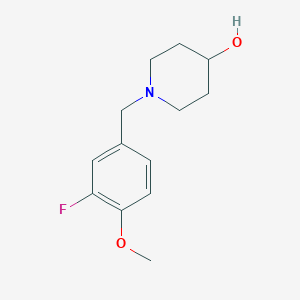
4-(Trifluoromethyl)pyridin-3-ol
Overview
Description
4-(Trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H4F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including this compound, is a topic of ongoing research. The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (-CF3) attached to the 4-position and a hydroxyl group (-OH) attached to the 3-position .Scientific Research Applications
Metalation and Functionalization
4-(Trifluoromethyl)pyridin-3-ol demonstrates significant versatility in chemical reactions, particularly in metalation and functionalization processes. It exhibits "optional site selectivity," allowing for targeted metalation either at the 2- or 3-position. This property makes it a valuable compound for creating various regioisomerically uncontaminated carboxylic acids and other derivatives, enhancing its applicability in synthetic organic chemistry (Schlosser & Marull, 2003).
Synthetic Building Blocks for Life Sciences
The compound has been identified as a critical building block in life-sciences-oriented research. Its regioselective functionalization, facilitated by organometallic methods, has led to the synthesis of new and important derivatives. This has expanded its utility in pharmaceutical and biomedical applications (Manteau et al., 2010).
Pyridine Synthesis
A novel strategy involving this compound has been developed for the synthesis of poly-substituted pyridines. This method, which leverages C-F bond breaking, offers a supplementary approach to traditional pyridine synthesis, enhancing the diversity of pyridine derivatives that can be produced (Chen et al., 2010).
Luminescent and Magnetic Properties
This compound derivatives have been utilized in the creation of compounds with interesting photoluminescent and magnetic properties. These derivatives have been integrated into complex structures with rare earth elements, opening doors to new materials with potential applications in optoelectronics and magnetic devices (Pointillart et al., 2009).
Bio-Evaluation in Novel Hybrids
The compound has been a key precursor in the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. These hybrids have demonstrated significant potential in bio-evaluation, particularly against bacterial and fungal strains, suggesting applications in developing new antimicrobial agents (Jha & Ramarao, 2017).
Vibrational Spectrum Studies
Experimental and computational studies of this compound derivatives have provided insights into their vibrational spectra. This research aids in understanding the molecular structures and properties of such compounds, contributing to their potential application in material science and molecular engineering (Vural, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They are often incorporated into potential drug molecules for various diseases and disorders .
Mode of Action
It is known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to several applications in medicines .
Biochemical Pathways
Trifluoromethyl group-containing compounds have been found to significantly affect pharmaceutical growth .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)pyridin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell function, including alterations in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biological effects, with higher concentrations often observed in specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
properties
IUPAC Name |
4-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCPGVBFXQBORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649097 | |
| Record name | 4-(Trifluoromethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936841-71-3 | |
| Record name | 4-(Trifluoromethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

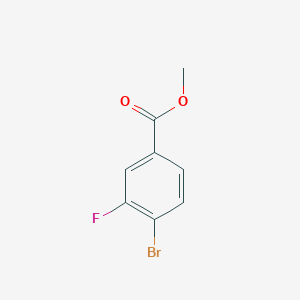
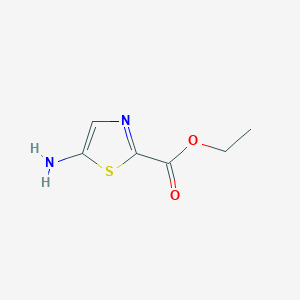
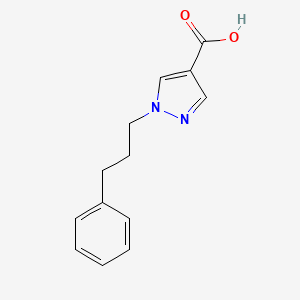
![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)



![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
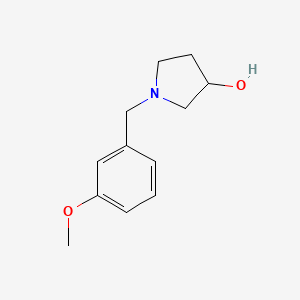
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)
